Elevated Redox Potential in Lithium-Ion Battery Cathodes: TPA-CN vs. Unsubstituted PTPAn
The incorporation of the electron-withdrawing cyano group in TPA-CN significantly elevates the redox potential of its corresponding polymer (PTPA-CN) when compared to unsubstituted polytriphenylamine (PTPAn). In lithium-ion half-cell tests, PTPA-CN exhibits a discharge voltage plateau of 3.8 V, which is 0.2 V higher than the 3.6 V plateau observed for PTPAn [1]. In contrast, polymers derived from analogs with electron-donating groups, such as TPA-CH3 and TPA-OCH3, show decreased redox potentials relative to PTPAn, resulting in lower energy density [2].
| Evidence Dimension | Discharge voltage plateau (vs. Li/Li⁺) |
|---|---|
| Target Compound Data | 3.8 V |
| Comparator Or Baseline | Unsubstituted polytriphenylamine (PTPAn): 3.6 V |
| Quantified Difference | +0.2 V increase |
| Conditions | Lithium-ion half-cell; galvanostatic charge-discharge testing. |
Why This Matters
This 0.2 V increase directly translates to higher energy density and power output, making PTPA-CN the superior choice for high-voltage organic battery applications compared to unsubstituted or electron-rich triphenylamine derivatives.
- [1] Zhu, L., et al. (2016). Organic polytriphenylamine derivative-based cathode with tailored potential and its electrochemical performances. Electrochimica Acta, 196, 440-449. DOI: 10.1016/j.electacta.2016.02.194. View Source
- [2] INIS Repository. (n.d.). Organic polytriphenylamine derivative-based cathode with tailored potential and its electrochemical performances. Record Number 48099459. View Source
